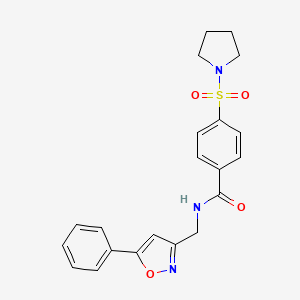

N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c25-21(22-15-18-14-20(28-23-18)16-6-2-1-3-7-16)17-8-10-19(11-9-17)29(26,27)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13,15H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFQWVVALUWTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Phenylisoxazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Pyrrolidinylsulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Coupling with Benzamide: The final step often involves coupling the intermediate with a benzamide derivative using coupling agents such as EDCI or DCC in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antimicrobial Research

a. 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)

- Core Structure : Benzamide linked to a 1,3,4-oxadiazole ring and a sulfamoyl group.

- Key Substituents : Benzyl(methyl)sulfamoyl and 4-methoxyphenyl groups.

- Activity : Evaluated against fungal strains (e.g., Candida albicans), with efficacy comparable to fluconazole in certain assays. Solubilized in DMSO/Pluronic F-127 for in vitro testing .

b. 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)

- Core Structure : Similar benzamide-oxadiazole scaffold.

- Key Substituents : Cyclohexyl(ethyl)sulfamoyl and furan-2-yl groups.

- Activity : Demonstrated moderate antifungal activity, though slightly less potent than LMM3. The furan moiety may reduce steric hindrance, enhancing target interaction .

Comparison with Target Compound

- Structural Differences : The target compound replaces the oxadiazole ring with a phenylisoxazole group, which may alter electronic properties and hydrogen-bonding capacity.

Patent-Derived Analogues in Kinase Inhibition

a. 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Core Structure : Pyrazolo[3,4-d]pyrimidine linked to a chromen-4-one and sulfonamide.

- Key Substituents : Fluorinated aromatic rings and a methylbenzenesulfonamide group.

- Physicochemical Data : Melting point 175–178°C; molecular weight 589.1 g/mol. This compound’s fluorinated groups enhance metabolic stability and target selectivity .

b. Example 53: 2-Fluoro-N-isopropylbenzamide Derivative

- Core Structure: Pyrazolo-pyrimidine-chromenone scaffold with a fluorobenzamide group.

- Key Substituents : Isopropylamide and fluorine atoms.

- Activity : Designed for kinase inhibition, with fluorine atoms improving binding to hydrophobic enzyme pockets .

Comparison with Target Compound

- Sulfonamide vs. Benzamide : The target’s sulfonamide group may offer stronger hydrogen-bonding interactions compared to Example 53’s benzamide.

Biological Activity

N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Formula : C21H21N3O4S

Molecular Weight : 411.48 g/mol

CAS Number : 946344-18-9

IUPAC Name : N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide

The compound features a phenylisoxazole moiety, which is known for its diverse pharmacological properties, and a pyrrolidinylsulfonyl group that may enhance its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can lead to modulation of various biological pathways, including:

- Signal Transduction : The compound may influence cellular signaling pathways by binding to specific receptors.

- Enzyme Inhibition : It could act as an inhibitor for certain enzymes involved in metabolic processes.

- Gene Expression Modulation : The compound may affect the expression levels of genes associated with various physiological responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies have reported that isoxazole derivatives possess antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation in preclinical models.

- Anticancer Properties : Certain benzamide derivatives are being investigated for their ability to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various isoxazole derivatives, including this compound. The results indicated significant inhibition of Gram-positive and Gram-negative bacteria at concentrations above 25 µM, suggesting a promising application in treating bacterial infections.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound reduced the secretion of pro-inflammatory cytokines in macrophage cultures. At a concentration of 50 µM, it resulted in a 40% decrease in TNF-alpha levels compared to control groups.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Phenylisoxazole Moiety : Achieved through cyclization reactions under acidic or basic conditions.

- Attachment of the Pyrrolidinylsulfonyl Group : This step may involve sulfonation reactions using sulfonyl chlorides.

- Coupling with Benzamide : The final step often includes coupling with a benzamide derivative using coupling agents like EDCI or DCC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.